molecular formula C13H25NO B12667194 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide CAS No. 51251-62-8

1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide

Cat. No.: B12667194
CAS No.: 51251-62-8
M. Wt: 211.34 g/mol
InChI Key: ZNXSLRIBKWBICP-UHFFFAOYSA-N
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Description

1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl, N,N-dimethyl, and carboxamide groups

Preparation Methods

The synthesis of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced by reacting the substituted cyclohexane with an appropriate amide reagent under acidic or basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl or N,N-dimethyl groups, using reagents like sodium hydride or alkyl halides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to 150°C, and catalysts such as palladium or platinum .

Scientific Research Applications

1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide can be compared with similar compounds such as:

    Cyclohexanecarboxamide: Lacks the isopropyl and N,N-dimethyl groups, resulting in different chemical properties and reactivity.

    N,N-Dimethylcyclohexanecarboxamide: Similar structure but without the isopropyl group, leading to variations in biological activity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

51251-62-8

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,N,2-trimethyl-1-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-10(2)13(12(15)14(4)5)9-7-6-8-11(13)3/h10-11H,6-9H2,1-5H3

InChI Key

ZNXSLRIBKWBICP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(C)C)C(=O)N(C)C

Origin of Product

United States

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